1-A09, also known as Tilactase, is a beta-D-galactosidase enzyme derived from the fungus Aspergillus oryzae. It is primarily utilized for the treatment of lactose intolerance, facilitating the digestion of lactose by hydrolyzing it into glucose and galactose. The enzyme is administered in chewable tablet form and is taken before consuming lactose-containing foods. This compound has been classified under the Anatomical Therapeutic Chemical classification system with the code A09AA04, indicating its therapeutic use in digestive disorders related to lactose intolerance .
The synthesis of 1-A09 involves fermentation processes using Aspergillus oryzae, which naturally produces beta-D-galactosidase. The production typically occurs in controlled bioreactors where conditions such as temperature, pH, and nutrient availability are optimized to maximize enzyme yield.
The enzyme is isolated through purification techniques that may include precipitation, filtration, and chromatography. The final product is formulated into a chewable tablet that ensures stability and bioavailability when ingested. The enzyme's molecular weight is approximately 102,000 Daltons, and it consists of multiple domains that contribute to its catalytic activity .
1-A09 exhibits a complex three-dimensional structure characterized by a large monomeric multi-domain configuration. The core of the enzyme features a catalytic (alpha/beta)8-barrel domain, which is essential for its enzymatic function.
The protein structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to determine its spatial arrangement and interactions at the molecular level. Specific structural data can be referenced from protein databases such as the Protein Data Bank .
The primary reaction catalyzed by 1-A09 involves the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose. This reaction can be represented as follows:
The enzymatic activity is influenced by various factors including substrate concentration, pH, temperature, and ionic strength. Optimal conditions for activity typically range around pH 6 to 7 and temperatures between 30°C and 50°C.
The mechanism of action for 1-A09 involves the binding of lactose to the active site of the enzyme, where it undergoes a series of conformational changes leading to the cleavage of the glycosidic bond between glucose and galactose. This process is facilitated by specific amino acid residues within the active site that stabilize the transition state during hydrolysis. The detailed kinetics of this reaction can be studied using Michaelis-Menten kinetics to determine parameters such as (Michaelis constant) and (maximum velocity) under varying conditions.
Relevant analyses include assessing thermal stability through differential scanning calorimetry and evaluating enzymatic activity through spectrophotometric assays.
1-A09 has significant applications in both clinical and food industries:
SH2 (Src Homology 2) domains are protein interaction modules of ~100 amino acids that recognize phosphorylated tyrosine (pTyr) residues on target proteins. They serve as critical "readers" in tyrosine kinase signaling cascades, directing the formation of multiprotein complexes that regulate cellular processes such as proliferation, differentiation, and apoptosis [3] [5]. The human proteome encodes 121 SH2 domains across 111 proteins, including kinases, phosphatases, adaptor proteins, and transcription factors [5] [7]. These domains share a conserved structural fold: a central antiparallel β-sheet flanked by two α-helices. A key feature is the pTyr-binding pocket formed by conserved residues on the βB strand, particularly an arginine residue (e.g., Arg32 in SHP2-N-SH2) that forms bidentate hydrogen bonds with the phosphate group [1] [3]. Specificity is determined by interactions with residues C-terminal to pTyr (e.g., pY+1 to pY+3 positions), allowing selective recognition of distinct peptide motifs [3] [10].
Dysregulation of SH2-mediated interactions drives pathologies like cancer. For example, oncogenic mutations in the N-SH2 domain of SHP2 phosphatase (encoded by PTPN11) disrupt its autoinhibitory conformation, leading to hyperactivation of RAS-MAPK signaling in Noonan syndrome and juvenile myelomonocytic leukemia [1]. Consequently, SH2 domains represent high-value targets for pharmacological intervention. Ligands like 1-A09 aim to disrupt pathological SH2 interactions through competitive binding, offering an alternative to catalytic-site inhibitors.
Table 1: Key SH2 Domains in Therapeutic Research
SH2 Domain | Host Protein | Biological Role | Disease Association |
---|---|---|---|
SHP2-N-SH2 | SHP2 phosphatase | Regulates phosphatase activation | Leukemia, Noonan syndrome |
STAT3-SH2 | STAT3 | Mediates dimerization & transcription | Breast cancer, autoimmune disorders |
Grb7-SH2 | Grb7 adaptor | Promotes RTK signaling & migration | Breast cancer (HER2+) |
1-A09 is a synthetic small-molecule inhibitor designed to target the N-SH2 domain of SHP2 phosphatase (PTPN11). Computational studies reveal that 1-A09 binds within the pTyr-recognition groove of SHP2-N-SH2, engaging critical residues like Arg32 through hydrogen bonding and hydrophobic interactions [1]. Molecular docking simulations demonstrate that 1-A09 achieves high-affinity binding (predicted ΔG = -64.45 kcal/mol), competitively displacing physiological phosphopeptide ligands [1]. This binding prevents the release of SHP2's autoinhibitory conformation, thereby blocking its phosphatase activity.
Functional validation shows that 1-A09 suppresses growth factor-induced RAS-MAPK activation in cellular models. By occupying the N-SH2 domain, it inhibits SHP2's recruitment to activated receptor tyrosine kinases (RTKs) like EGFR and PDGFR, disrupting downstream signal transduction [1] [4]. Notably, 1-A09 exhibits selectivity for SHP2-N-SH2 over other SH2 domains (e.g., STAT3), attributed to its optimized interactions with the unique topology of SHP2's pTyr pocket and adjacent specificity subsites [1]. Molecular dynamics (MD) simulations further confirm that 1-A09 stabilizes the closed, inactive form of SHP2, reducing conformational flexibility in the N-SH2-PTP interface [1].
Table 2: Key Binding Characteristics of 1-A09 with SHP2-N-SH2
Parameter | Value/Metric | Method of Analysis |
---|---|---|
Binding free energy (ΔG) | -64.45 kcal/mol | MM/PBSA calculations |
Critical interactions | H-bonds with Arg32, hydrophobic packing | Molecular docking |
Conformational effect | Stabilizes autoinhibitory state | MD simulations (RMSD/RMSF) |
Selectivity | >10-fold vs. STAT3-SH2 | Competitive binding assays |
Despite advances in SH2-targeted ligands like 1-A09, significant knowledge gaps persist in understanding non-covalent interaction dynamics:
Addressing these gaps requires integrating advanced biophysical methods (e.g., NMR-relaxation, stopped-flow kinetics) with machine learning-driven MD to map energy landscapes and design next-generation inhibitors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7